4-cyano-N-(2-methoxyethyl)benzene-1-sulfonamide
Description
Chemical Structure and Properties 4-Cyano-N-(2-methoxyethyl)benzene-1-sulfonamide (molecular formula: C₁₀H₁₂N₂O₃S; molecular weight: 240.06 g/mol) is a sulfonamide derivative characterized by a cyano (-CN) group at the para position of the benzene ring and a 2-methoxyethyl substituent on the sulfonamide nitrogen. Its InChIKey is ZFBAXVDFTYHDLQ-UHFFFAOYSA-N, indicating a unique stereoelectronic profile .
Properties
IUPAC Name |
4-cyano-N-(2-methoxyethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-15-7-6-12-16(13,14)10-4-2-9(8-11)3-5-10/h2-5,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBAXVDFTYHDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-methoxyethyl)benzene-1-sulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of 4-cyano-N-(2-methoxyethyl)benzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(2-methoxyethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Organic Chemistry
4-Cyano-N-(2-methoxyethyl)benzene-1-sulfonamide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfonic acids.
- Reduction : The cyano group can be reduced to an amine group.
- Substitution Reactions : The sulfonamide group can participate in nucleophilic substitution reactions with amines or alcohols under basic conditions.
Medicinal Chemistry
This compound has shown promise as a lead compound for developing new antibiotics and anticancer agents. Its biological activity stems from the sulfonamide functional group, which is known for interacting with specific molecular targets in biological systems. Research indicates that it may enhance selectivity and potency against certain pathogens compared to traditional sulfonamides .
Biochemical Assays
In molecular biology, 4-cyano-N-(2-methoxyethyl)benzene-1-sulfonamide is employed as a probe in biochemical assays. Its ability to form hydrogen bonds with biological molecules allows it to influence enzyme activity and receptor interactions, making it valuable for studying biochemical pathways.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of 4-cyano-N-(2-methoxyethyl)benzene-1-sulfonamide against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antibiotic candidate.
Case Study 2: Cancer Cell Proliferation Inhibition
Research focused on the effects of this compound on cancer cell lines revealed that it could inhibit cell proliferation by inducing apoptosis through specific molecular pathways. This positions it as a candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 4-cyano-N-(2-methoxyethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The cyano group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Sulfonamides
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between 4-cyano-N-(2-methoxyethyl)benzene-1-sulfonamide and related compounds:
Key Differences in Physicochemical Properties
- Polarity and Solubility: The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to N,N-dimethyl (cyazofamid) or tetrahydrofuran-based substituents (oxolan-2-ylmethyl).
- Synthetic Accessibility: Cyazofamid is synthesized via a multi-step route involving imidazole ring formation and sulfonylation, with industrial scalability (yield >44.5%) . The target compound’s synthesis is less documented but likely involves direct sulfonylation of 4-cyanobenzenesulfonyl chloride with 2-methoxyethylamine .
- Biological Activity: Cyazofamid is a commercial fungicide targeting oomycete pathogens, leveraging its imidazole and chloro substituents .
Spectroscopic and Analytical Comparisons
NMR and MS Profiles :
- Chromatographic Behavior: HPLC retention times vary significantly: cyazofamid elutes earlier (non-polar imidazole core) compared to the target compound’s polar methoxyethyl group .
Biological Activity
4-Cyano-N-(2-methoxyethyl)benzene-1-sulfonamide is a sulfonamide compound characterized by a cyano group and a methoxyethyl substituent on the benzene ring. Its molecular formula is , with a molecular weight of 240.28 g/mol. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry, where it may serve as an enzyme inhibitor or therapeutic agent.
Chemical Structure and Properties
The structure of 4-cyano-N-(2-methoxyethyl)benzene-1-sulfonamide includes:
- Sulfonamide functional group : Known for its biological activity.
- Cyano group : Often associated with enhanced reactivity.
- Methoxyethyl substituent : May improve solubility and bioavailability.
Enzyme Inhibition
Research indicates that compounds similar to 4-cyano-N-(2-methoxyethyl)benzene-1-sulfonamide interact with various biological targets, particularly enzymes. One study highlighted its potential as an inhibitor of carbonic anhydrases (CAs), which are crucial for microbial growth and metabolism. The inhibition profile showed effective binding, with inhibition constants () ranging from 82 to 97 nM for certain sulfonamide derivatives against recombinant β-carbonic anhydrase (CynT2) in Escherichia coli .
Antimicrobial Activity
The sulfonamide class, including 4-cyano-N-(2-methoxyethyl)benzene-1-sulfonamide, is known for its antimicrobial properties. The presence of the sulfonamide group enhances its ability to inhibit bacterial growth by interfering with folate synthesis pathways. This mechanism is critical in developing new antimicrobial agents, especially against resistant strains .
The proposed mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by binding to active sites or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This interaction can disrupt metabolic or signaling pathways crucial for pathogen survival .
Comparative Analysis
A comparison of 4-cyano-N-(2-methoxyethyl)benzene-1-sulfonamide with other related compounds reveals its unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Sulfanilamide | Basic sulfanilamide structure | Well-known antibacterial agent |
| Acetazolamide | Contains an additional imidazole ring | Carbonic anhydrase inhibitor used in glaucoma |
| Furosemide | Contains a furan ring | Loop diuretic used for treating edema |
| Benzene-1-sulfonamide | Simple sulfonamide without cyano or methoxy | Broad-spectrum antimicrobial activity |
| 4-Cyano-N-(2-methoxyethyl)benzene-1-sulfonamide | Unique combination of cyano and methoxyethyl groups | Potentially enhanced selectivity and potency |
Case Studies
Recent studies have focused on optimizing the biological activity of sulfonamides through structural modifications. For instance, a high-throughput screening (HTS) identified several sulfonamide derivatives that inhibited MYC oncogene interactions with WDR5, demonstrating the potential of these compounds in cancer therapy .
Another study examined the efficacy of substituted benzene-sulfonamides against various microbial targets, confirming their role as promising candidates in antibiotic development .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-cyano-N-(2-methoxyethyl)benzene-1-sulfonamide to improve yield and purity?
- Methodological Answer :
- Step 1 : Use Buchwald-Hartwig amination or nucleophilic substitution to attach the 2-methoxyethyl group to the sulfonamide core .
- Step 2 : Introduce the cyano group via palladium-catalyzed cyanation using Zn(CN) as a cyanide source under inert conditions .
- Step 3 : Optimize solvent systems (e.g., DMF or THF) and temperature (80–120°C) to balance reaction rate and side-product formation. Monitor purity via HPLC with a C18 column (UV detection at 254 nm) .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(OAc) | DMF | 100 | 72 | 98 |
| CuI | THF | 80 | 65 | 95 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the sulfonamide backbone and substituents. The methoxyethyl group’s protons resonate at δ 3.2–3.5 ppm, while the cyano group’s carbon appears at ~115 ppm .
- FT-IR : Identify sulfonamide S=O stretches (1320–1350 cm) and C≡N stretches (2220–2240 cm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) for structural validation .
Advanced Research Questions
Q. How does the cyano group influence the compound’s lipophilicity and biological activity?
- Methodological Answer :
- Lipophilicity Assessment : Measure log values experimentally (shake-flask method) or computationally (CLOGP). The cyano group increases log by ~0.5–1.0 compared to non-cyano analogs, enhancing membrane permeability .
- Biological Testing : Compare IC values in enzyme inhibition assays (e.g., carbonic anhydrase) between cyano-containing and cyano-free derivatives. For example, cyano analogs show 10–20% higher inhibition due to stronger electron-withdrawing effects .
Q. What strategies can resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from diverse assays (e.g., antimicrobial vs. anticancer studies) and normalize for variables like cell line specificity or bacterial strain variation .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with systematic substitutions (e.g., replacing methoxyethyl with ethoxyethyl) to isolate functional group contributions .
- Data Table :
| Derivative | Target (IC, μM) | log |
|---|---|---|
| 4-Cyano-N-(2-methoxyethyl) | Carbonic Anhydrase: 0.12 | 2.1 |
| 4-Cyano-N-ethyl | Carbonic Anhydrase: 0.25 | 1.8 |
Q. How can computational modeling predict this compound’s reactivity in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model transition states for reactions like sulfonamide hydrolysis or cyano group substitution. The LUMO energy of the cyano group (-1.8 eV) suggests susceptibility to nucleophilic attack .
- MD Simulations : Simulate binding affinities to biological targets (e.g., TRPM8 ion channels) using GROMACS. The methoxyethyl group’s flexibility may enhance receptor fit .
Methodological Challenges & Solutions
Q. What experimental controls are critical when evaluating this compound’s stability under physiological conditions?
- Methodological Answer :
- Control 1 : Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours. Monitor degradation via LC-MS; <5% degradation indicates suitability for in vitro assays .
- Control 2 : Add glutathione (5 mM) to assess redox sensitivity. Cyano groups are generally stable, but sulfonamide bonds may cleave under reductive conditions .
Q. How can researchers validate the compound’s selectivity in multi-target pharmacological studies?
- Methodological Answer :
- Kinase Profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects. A selectivity score <0.1 indicates high specificity .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring protein melting shifts after compound treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
